Cas no 81477-91-0 (Diphenylmethylene-glycine benzyl ester)
Diphenylmethylene-glycine benzyl ester Chemical and Physical Properties
Names and Identifiers
-
- Diphenylmethylene-glycine benzyl ester
- N-(Diphenylmethylene)Glycine Benzyl Ester
- benzyl 2-(benzhydrylideneamino)acetate
- N-(DIPHENYLMETHYLENE)-GLYCINE, PHENYLMETHYL ESTER
- DPM-GLY-OBZL
- N-(Diphenylmethylene) glycine benzyl ester
- N-diphenylmethylene glycine benzyl ester
- MFCD08062206
- GS-4074
- DTXSID50472536
- Diphenylmethylene-Glycinebenzylester
- 2-[(diphenylmethylene)amino]acetic acid benzyl ester
- SR-01000946763-1
- (Benzhydrylideneamino)-acetic acid benzyl ester
- SY017492
- AC-5709
- benzyl 2-((diphenylmethylene)amino)acetate
- SR-01000946763
- AKOS005146355
- 81477-91-0
- Glycine, N-(diphenylmethylene)-, phenylmethyl ester
- benzyl 2-[(diphenylmethylidene)amino]acetate
- HMS3650C05
- FD1100
- A25394
- AMY3561
- KFNIDRLZPBRDNJ-UHFFFAOYSA-N
- HY-W018620
- SCHEMBL622369
- CS-W019406
- FT-0659420
- J-523167
- (benzhydrylidene-amino)-acetic acid benzyl ester
- (Benzhydrylideneamino)acetic acid benzyl ester
- N-(Diphenylmethylene)-glycine,phenylmethyl ester
- DB-031320
- N-(Diphenylmethylene)glycine Phenylmethyl Ester; (Benzhydrylideneamino)acetic Acid Benzyl Ester; Benzyl 2-((Diphenylmethylene)amino)acetate;
- benzyl 2-(diphenylmethyleneamino)acetate;DPM-Gly-Obzl
-
- MDL: MFCD08062206
- Inchi: 1S/C22H19NO2/c24-21(25-17-18-10-4-1-5-11-18)16-23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
- InChI Key: KFNIDRLZPBRDNJ-UHFFFAOYSA-N
- SMILES: O=C(C/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 329.14200
- Monoisotopic Mass: 329.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Melting Point: 89-91°C
- Boiling Point: 446.7℃ at 760 mmHg
- PSA: 38.66000
- LogP: 4.26740
Diphenylmethylene-glycine benzyl ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at -20°C
Diphenylmethylene-glycine benzyl ester Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Diphenylmethylene-glycine benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078458-1g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078458-5g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 078458-10g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 95% | 10g |
£31.00 | 2022-03-01 | |
| Fluorochem | 078458-25g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 95% | 25g |
£68.00 | 2022-03-01 | |
| Alichem | A019114623-100g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 95% | 100g |
$305.55 | 2023-09-01 | |
| Chemenu | CM119419-25g |
N-(Diphenylmethylene)glycine Benzyl Ester |
81477-91-0 | 95% | 25g |
$116 | 2021-06-09 | |
| Chemenu | CM119419-100g |
N-(Diphenylmethylene)glycine Benzyl Ester |
81477-91-0 | 95% | 100g |
$272 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RF024-5g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 97% | 5g |
173.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RF024-25g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 97% | 25g |
672.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RF024-1g |
Diphenylmethylene-glycine benzyl ester |
81477-91-0 | 97% | 1g |
50.0CNY | 2021-08-04 |
Diphenylmethylene-glycine benzyl ester Production Method
Production Method 1
Production Method 2
2.1 Solvents: Dichloromethane
Production Method 3
2.1 Solvents: Dichloromethane ; 24 h, rt
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Solvents: Diethyl ether ; 8 h, reflux
2.1 Solvents: Dichloromethane ; 24 h, rt
Diphenylmethylene-glycine benzyl ester Raw materials
- H-DL-Gly-OBzl hydrochloride
- 4-methylbenzene-1-sulfonic acid
- Diphenylmethanimine
- Benzyl alcohol
- Glycine
- Benzyl 2-aminoacetate
Diphenylmethylene-glycine benzyl ester Preparation Products
Diphenylmethylene-glycine benzyl ester Suppliers
Diphenylmethylene-glycine benzyl ester Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Diphenylmethylene-glycine benzyl ester
Chemical Profile of Diphenylmethylene-glycine benzyl ester (CAS No. 81477-91-0)
Diphenylmethylene-glycine benzyl ester, identified by the chemical identifier CAS No. 81477-91-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its diphenylmethylene and glycine benzyl ester functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of Diphenylmethylene-glycine benzyl ester consists of a central diphenylmethylene group connected to a glycine benzyl ester moiety. This configuration imparts a high degree of flexibility and reactivity to the molecule, allowing it to participate in a wide range of chemical reactions. The presence of both aromatic and chiral centers in its structure makes it an intriguing subject for studies involving stereoselective synthesis and enantioselective catalysis.
In recent years, there has been growing interest in the applications of Diphenylmethylene-glycine benzyl ester in medicinal chemistry. Its structural features suggest potential utility as a building block for the synthesis of more complex molecules, including pharmacophores that could interact with biological targets. Researchers have been exploring its role in the development of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor binding.
One of the most promising areas of research involving Diphenylmethylene-glycine benzyl ester is its application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often a key strategy in drug design. The diphenylmethylene group provides a suitable scaffold for designing molecules that can selectively inhibit specific proteases, thereby offering potential treatments for diseases such as cancer, inflammation, and infectious disorders.
Furthermore, the benzyl ester functionality in Diphenylmethylene-glycine benzyl ester can be hydrolyzed under specific conditions to yield free amino acids or other bioactive molecules. This reactivity has been exploited in peptide coupling reactions, where it serves as an effective protecting group for amino groups before subsequent modifications. The ability to easily introduce or remove this protecting group makes it a versatile tool in peptide synthesis and drug development.
The synthesis of Diphenylmethylene-glycine benzyl ester typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between phenacyl halides and glycine derivatives, followed by esterification with benzyl alcohol. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the need for harsh reagents and minimizing waste generation.
In addition to its pharmaceutical applications, Diphenylmethylene-glycine benzyl ester has found utility in materials science and industrial chemistry. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and material design. These complexes can exhibit enhanced reactivity or selectivity compared to their free ligand counterparts, making them valuable in industrial processes such as polymerization or oxidation reactions.
The latest research on Diphenylmethylene-glycine benzyl ester has also delved into its potential as an agrochemical intermediate. By incorporating this compound into the synthesis of herbicides or pesticides, researchers aim to develop more effective and environmentally friendly solutions for crop protection. The structural diversity offered by its molecular framework allows for the creation of derivatives with tailored biological activities.
From a computational chemistry perspective, studies on Diphenylmethylene-glycine benzyl ester have provided valuable insights into its electronic structure and intermolecular interactions. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and optimizing drug candidates for clinical trials.
The safety profile of Diphenylmethylene-glycine benzyl ester is another important consideration in its application across various fields. While it does not pose significant health risks under normal handling conditions, appropriate precautions must be taken to prevent exposure during synthesis or use. Standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation, are essential to ensure safe handling.
In conclusion,Diphenylmethylene-glycine benzyl ester (CAS No. 81477-91-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its reactivity allows for diverse biological applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a key player in modern chemical innovation.
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